molecular formula C18H27N5O9P- B12339263 N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate

N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate

Cat. No.: B12339263
M. Wt: 488.4 g/mol
InChI Key: JYQASQAYOBVRIL-CYBMUJFWSA-M
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Description

N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate is a complex organic compound known for its significant role in medicinal chemistry. This compound is an impurity of Tenofovir Disoproxil Fumarate, a potent reverse transcriptase inhibitor used to treat chronic hepatitis B and to prevent and treat HIV/AIDS.

Preparation Methods

The synthesis of N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate involves multiple steps, including the protection of functional groups, phosphorylation, and carbamate formation. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of similar compounds.

    Biology: It serves as a model compound to understand the interactions between nucleotides and enzymes.

    Medicine: Its role as an impurity in Tenofovir Disoproxil Fumarate makes it crucial for quality control in pharmaceutical manufacturing.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide synthesis. It inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of certain viruses, thereby preventing the proliferation of these viruses. The pathways involved include the inhibition of viral DNA synthesis and the disruption of viral replication cycles.

Comparison with Similar Compounds

N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate is unique due to its specific structure and functional groups. Similar compounds include:

    Tenofovir Disoproxil Fumarate: A widely used antiviral drug with a similar core structure but different functional groups.

    Adefovir Dipivoxil: Another antiviral drug with a similar mechanism of action but different chemical structure.

    Cidofovir: An antiviral compound with a different structure but similar therapeutic applications.

These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.

Properties

Molecular Formula

C18H27N5O9P-

Molecular Weight

488.4 g/mol

IUPAC Name

N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C18H28N5O9P/c1-11(2)23(17(24)25)16-14-15(19-7-20-16)22(8-21-14)6-13(5)30-10-33(27,28)31-9-29-18(26)32-12(3)4/h7-8,11-13H,6,9-10H2,1-5H3,(H,24,25)(H,27,28)/p-1/t13-/m1/s1

InChI Key

JYQASQAYOBVRIL-CYBMUJFWSA-M

Isomeric SMILES

C[C@H](CN1C=NC2=C1N=CN=C2N(C(C)C)C(=O)[O-])OCP(=O)(O)OCOC(=O)OC(C)C

Canonical SMILES

CC(C)N(C1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)OCOC(=O)OC(C)C)C(=O)[O-]

Origin of Product

United States

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